![molecular formula C28H39ClN6O6 B12303550 N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mc-Val-Cit-PAB-Cl est un lieur clivable utilisé dans la construction de conjugués anticorps-médicaments (CAM). Ce composé est particulièrement important dans le domaine de la thérapie anticancéreuse ciblée, où il facilite la délivrance de médicaments cytotoxiques aux cellules cancéreuses tout en minimisant les dommages aux cellules saines .
Préparation Methods
Voies de synthèse et conditions de réaction : La synthèse de Mc-Val-Cit-PAB-Cl implique plusieurs étapes, en commençant par la préparation du motif dipeptide Val-CitLes conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs spécifiques pour garantir un rendement élevé et une pureté élevée .
Méthodes de production industrielle : Dans les milieux industriels, la production de Mc-Val-Cit-PAB-Cl est mise à l’échelle à l’aide d’équipements de synthèse automatisés. Le processus est optimisé pour l’efficacité et la rentabilité, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées pour répondre aux normes de qualité strictes requises pour les applications pharmaceutiques .
Chemical Reactions Analysis
Types de réactions : Mc-Val-Cit-PAB-Cl subit principalement des réactions de clivage, en particulier en présence d’enzymes spécifiques telles que la cathépsine B. Ce clivage libère la charge utile cytotoxique liée à l’anticorps, permettant une délivrance ciblée du médicament .
Réactifs et conditions courants : Le clivage de Mc-Val-Cit-PAB-Cl est facilité par la présence de cathépsine B et d’enzymes apparentées, qui sont abondantes dans les lysosomes des cellules cancéreuses. Les conditions de réaction impliquent généralement un pH légèrement acide, ce qui est optimal pour l’activité enzymatique .
Principaux produits formés : Le principal produit formé par le clivage de Mc-Val-Cit-PAB-Cl est le médicament cytotoxique actif, qui est libéré à l’intérieur des cellules cancéreuses cibles. Cette libération ciblée minimise la toxicité systémique et améliore l’efficacité thérapeutique du médicament .
Scientific Research Applications
Mc-Val-Cit-PAB-Cl est largement utilisé dans le développement de conjugués anticorps-médicaments (CAM) pour le traitement du cancer. Sa capacité à faciliter la délivrance ciblée du médicament en fait un outil précieux dans la recherche préclinique et clinique. Le composé est également utilisé dans des études explorant les mécanismes de résistance aux médicaments et l’optimisation de la conception des CAM .
Mechanism of Action
Le mécanisme d’action de Mc-Val-Cit-PAB-Cl implique son clivage par la cathépsine B et les enzymes apparentées dans les lysosomes des cellules cancéreuses. Ce clivage libère le médicament cytotoxique attaché, qui exerce ensuite ses effets en perturbant le réseau de microtubules dans les cellules cancéreuses, ce qui entraîne la mort cellulaire .
Comparison with Similar Compounds
Composés similaires :- Val-Cit-PABC
- Gly-Phe-Leu-Gly
- Anhydride succinique
- EMCS (ester N-hydroxysuccinimide de l’acide 6-maléimidohexanoïque)
- Agent de réticulation DSS
Unicité : Mc-Val-Cit-PAB-Cl se démarque par sa grande spécificité et son efficacité dans la délivrance de médicaments. Sa nature clivable garantit que le médicament cytotoxique n’est libéré qu’en présence d’enzymes spécifiques, réduisant les effets hors cible et améliorant les résultats thérapeutiques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the Val-Cit dipeptide motifThe reaction conditions typically involve the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Mc-Val-Cit-PAB-Cl is scaled up using automated synthesis equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Mc-Val-Cit-PAB-Cl primarily undergoes cleavage reactions, particularly in the presence of specific enzymes like cathepsin B. This cleavage releases the cytotoxic payload attached to the antibody, enabling targeted drug delivery .
Common Reagents and Conditions: The cleavage of Mc-Val-Cit-PAB-Cl is facilitated by the presence of cathepsin B and related enzymes, which are abundant in the lysosomes of cancer cells. The reaction conditions typically involve a slightly acidic pH, which is optimal for enzyme activity .
Major Products Formed: The primary product formed from the cleavage of Mc-Val-Cit-PAB-Cl is the active cytotoxic drug, which is released inside the target cancer cells. This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug .
Applications De Recherche Scientifique
Mc-Val-Cit-PAB-Cl is extensively used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in both preclinical and clinical research. The compound is also used in studies exploring the mechanisms of drug resistance and the optimization of ADC design .
Mécanisme D'action
The mechanism of action of Mc-Val-Cit-PAB-Cl involves its cleavage by cathepsin B and related enzymes in the lysosomes of cancer cells. This cleavage releases the attached cytotoxic drug, which then exerts its effects by disrupting the microtubule network within the cancer cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Val-Cit-PABC
- Gly-Phe-Leu-Gly
- Succinic anhydride
- EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
- DSS Crosslinker
Uniqueness: Mc-Val-Cit-PAB-Cl stands out due to its high specificity and efficiency in drug delivery. Its cleavable nature ensures that the cytotoxic drug is released only in the presence of specific enzymes, reducing off-target effects and enhancing therapeutic outcomes .
Propriétés
Formule moléculaire |
C28H39ClN6O6 |
|---|---|
Poids moléculaire |
591.1 g/mol |
Nom IUPAC |
N-[1-[[5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41) |
Clé InChI |
TUMQZNBKSWFFAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)
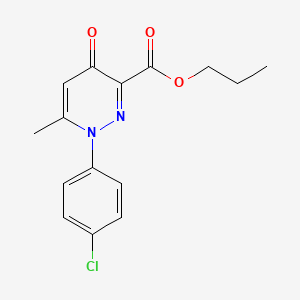

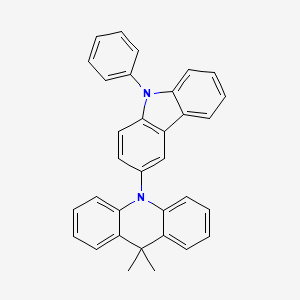
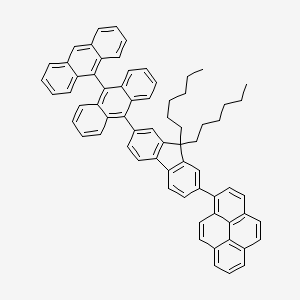
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
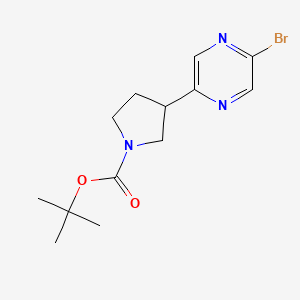

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
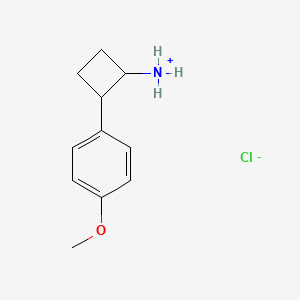

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
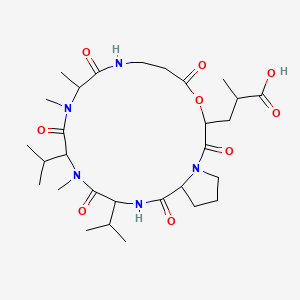
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
